molecular formula C9H18O2 B2938406 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol CAS No. 3187-28-8

2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol

Cat. No.: B2938406
CAS No.: 3187-28-8
M. Wt: 158.241
InChI Key: INUWAALKYXUUGF-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol is an organic compound with the molecular formula C9H18O2. It is a cyclohexane derivative featuring a hydroxymethyl group and an ethan-1-ol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol typically involves the reaction of cyclohexanone with formaldehyde and a reducing agent. One common method is the reduction of 2-[1-(Formyl)cyclohexyl]ethan-1-ol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form cyclohexylmethanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and amines for amination are frequently used.

Major Products Formed

    Oxidation: 2-[1-(Carboxymethyl)cyclohexyl]ethan-1-ol

    Reduction: Cyclohexylmethanol derivatives

    Substitution: Halogenated or aminated cyclohexyl derivatives

Scientific Research Applications

2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating certain diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ethan-1-ol groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexan-1-ol: A simpler cyclohexane derivative with a single hydroxyl group.

    Cyclohexan-1-ethanol: Similar to 2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol but lacks the hydroxymethyl group.

    2-[1-(Hydroxymethyl)cyclohexyl]methanol: Similar structure but with a methanol group instead of an ethan-1-ol group.

Uniqueness

This compound is unique due to the presence of both a hydroxymethyl group and an ethan-1-ol group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(hydroxymethyl)cyclohexyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c10-7-6-9(8-11)4-2-1-3-5-9/h10-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUWAALKYXUUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3187-28-8
Record name 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol
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